molecular formula C19H24BrNO3 B2975870 Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate CAS No. 352225-77-5

Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate

Cat. No. B2975870
CAS RN: 352225-77-5
M. Wt: 394.309
InChI Key: RQGZADRFVAJNKA-UHFFFAOYSA-N
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Description

“Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate” is a chemical compound . It contains bromo, carboxyl, and an amide group . The compound has a molecular formula of C19H24BrNO3 and a molecular weight of 394.30276 .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexenyl ring, a phenyl ring, and a butanoate group . The cyclohexenyl ring contains a bromo group and a dimethyl group . The phenyl ring is connected to the butanoate group through an amino group .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of complex cyclohexenyl derivatives often involves ring-closing metathesis and radical cyclization, providing a pathway to bicyclic compounds, which are crucial in medicinal chemistry and material science (Clive & Cheng, 2001).
  • Photoheterolysis in polar media leads to the generation of aminophenyl cations, demonstrating the importance of photochemical reactions in synthesizing key intermediates for further chemical transformations (Guizzardi et al., 2001).
  • Studies on carboxybetaine-containing cyclocopolymers highlight the significance of pH- and salt-responsive materials in biotechnological applications, showcasing the adaptability of these materials in different environmental conditions (Thomas et al., 2003).

Reaction Mechanisms and Novel Pathways

  • The exploration of acetylenic compounds and their reactions with cyclohexanone and cyclopentanone offers insights into the mechanisms of SNi' type rearrangement, providing a foundation for the synthesis of novel organic compounds (Terada & Kishida, 1970).
  • Intramolecular cyclization of epoxy alcohols leading to oxetane formation elucidates a method for generating cyclic structures, crucial for developing pharmaceuticals and agrochemicals (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Applications in Material Science and Pharmacology

  • The fabrication of 4-phenyl-2-butanone, a precursor for anti-inflammatory and analgesic medications, underscores the role of synthetic organic chemistry in drug development (Zhang, 2005).
  • Nematic phases in achiral unsymmetrical four-ring bent-core azo compounds with strongly polar end substituents demonstrate potential applications in liquid crystal displays and optoelectronic devices, reflecting the intersection of organic synthesis and advanced material technologies (Debnath et al., 2013).

properties

IUPAC Name

methyl 4-[4-[(2-bromo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO3/c1-19(2)11-15(18(20)16(22)12-19)21-14-9-7-13(8-10-14)5-4-6-17(23)24-3/h7-10,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGZADRFVAJNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)CCCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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